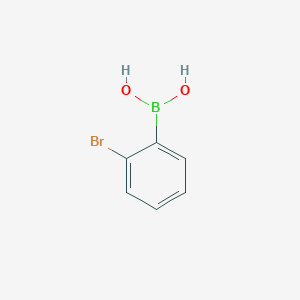

(2-Bromophenyl)boronic acid

説明

特性

IUPAC Name |

(2-bromophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVCYMZAEQRYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378346 | |

| Record name | 2-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244205-40-1 | |

| Record name | 2-Bromophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromophenyl)boronic acid: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenyl)boronic acid is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its utility primarily stems from its role as a key building block in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the chemical properties, synthetic applications, and experimental protocols related to this compound, offering valuable insights for researchers and professionals in drug development and chemical research.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BBrO₂ | [1] |

| Molecular Weight | 200.83 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 113 °C (lit.) | [2] |

| Boiling Point | 329.2 ± 44.0 °C (Predicted) | [2] |

| Density | 1.67 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 8.25 ± 0.58 (Predicted) | [2] |

| Solubility | Soluble in methanol. Slightly soluble in water. | [2] |

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for its proper handling, storage, and application in chemical synthesis.

| Parameter | Description | Reference(s) |

| Stability | Stable under normal conditions. | [2] |

| Conditions to Avoid | Incompatible products. | [2] |

| Incompatible Materials | Strong oxidizing agents. | [2] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides, Oxides of boron. | [2] |

Synthesis of this compound

A common synthetic route to this compound begins with 2-bromoaniline. The synthesis involves a multi-step process, which is outlined in the workflow diagram below.[2][3][4]

Key Synthetic Applications and Experimental Protocols

This compound is a cornerstone reagent in modern organic synthesis, primarily utilized in two significant types of reactions: the Suzuki-Miyaura cross-coupling for the formation of biaryl compounds and as a catalyst for "greener" amidation reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. This compound serves as an excellent coupling partner for the synthesis of various substituted biphenyls, which are common structural motifs in pharmaceuticals and functional materials.[2][5]

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-iodoanisole)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

-

Add toluene (10 mL) and water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Boron-Catalyzed Amidation

This compound can act as a catalyst for the direct formation of amides from carboxylic acids and amines. This method is considered a "greener" alternative to traditional amidation procedures that often require stoichiometric activating agents, leading to significant waste generation.[6][7] The proposed mechanism involves the activation of the carboxylic acid by the boronic acid, facilitating nucleophilic attack by the amine.

The following protocol is based on the general principles of boronic acid-catalyzed amidation.[7]

Materials:

-

Carboxylic acid (e.g., benzoic acid)

-

Amine (e.g., benzylamine)

-

This compound (catalyst)

-

Toluene

-

Dean-Stark apparatus

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add the carboxylic acid (10 mmol), the amine (10 mmol), and this compound (0.5 mmol, 5 mol%).

-

Add toluene (50 mL) to the flask.

-

Heat the mixture to reflux under an inert atmosphere. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-16 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude amide product by recrystallization or column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, coupled with its reactivity in key transformations such as the Suzuki-Miyaura coupling and catalytic amidation, makes it an indispensable tool for chemists in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Bromophenylboronic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-Bromophenylboronic acid | 244205-40-1 [chemicalbook.com]

- 4. Application research of 2-Bromophenylboronic acid_Chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. US6384278B1 - Boron-mediated amidation of carboxylic acids - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of 2-Bromobenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzeneboronic acid is a vital reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the formation of carbon-carbon bonds makes it an essential building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the development of robust and scalable chemical processes. This technical guide provides a comprehensive overview of the core physical properties of 2-bromobenzeneboronic acid, details experimental methodologies for their determination, and illustrates a key synthetic application.

Core Physical Properties

The physical characteristics of 2-bromobenzeneboronic acid are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, understanding its stability, and for its proper storage.

| Property | Value |

| Molecular Formula | C₆H₆BBrO₂ |

| Molecular Weight | 200.83 g/mol [2] |

| Appearance | White to off-white or almost white powder/crystal |

| Melting Point | 110-115 °C[1] |

| Boiling Point (Predicted) | 329.2 ± 44.0 °C |

| pKa (Predicted) | 8.25 ± 0.58[3] |

| Solubility | Slightly soluble in water. Soluble in methanol. Also slightly soluble in acetonitrile, chloroform, and DMSO.[3] |

Experimental Protocols

The following sections detail the experimental procedures for determining the key physical properties of 2-bromobenzeneboronic acid.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.

Methodology:

-

Sample Preparation: A small amount of dry 2-bromobenzeneboronic acid is finely ground into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Workflow for Melting Point Determination

References

Synthesis of (2-Bromophenyl)boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenyl)boronic acid is a versatile and indispensable reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its ability to introduce the 2-bromophenyl moiety into complex molecules makes it a critical building block in the development of pharmaceuticals, agrochemicals, and advanced materials like those used in Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and insights into its applications.

Core Synthesis Routes

The synthesis of this compound can be primarily achieved through three well-established methodologies: the Grignard reaction, lithiation-borylation, and the Miyaura borylation. The choice of route often depends on the available starting materials, functional group tolerance, and desired scale of the synthesis.

Grignard Reaction Route

This classical approach involves the formation of a Grignard reagent from an aryl halide, which then reacts with a trialkyl borate ester. A common starting material for this route is 1,2-dibromobenzene or a derivative thereof. An alternative pathway commences with 2-bromoaniline, proceeding through a diazotization and iodination to form 1-bromo-2-iodobenzene, which is then converted to the Grignard reagent.

Step 1: Synthesis of 1-Bromo-2-iodobenzene

-

Diazotization: 2-Bromoaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Iodination: The diazonium salt is then reacted with a solution of potassium iodide (KI) to yield 1-bromo-2-iodobenzene. This intermediate is typically purified by distillation or chromatography. A reported yield for this step is approximately 83% with a purity of 99.5% (HPLC)[1].

Step 2: Synthesis of this compound

-

Grignard Reagent Formation: 1-Bromo-2-iodobenzene is reacted with a Grignard reagent such as isopropylmagnesium bromide. This results in a halogen-magnesium exchange, selectively forming the more reactive 2-bromophenylmagnesium iodide.

-

Borylation: The freshly prepared Grignard reagent is then added to a solution of trimethyl borate, B(OCH₃)₃, at low temperature (typically -78 °C) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

-

Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield this compound. The final product can be isolated by extraction and purified by recrystallization. This two-step process from 1-bromo-2-iodobenzene has a reported yield of 59.9% with an HPLC purity of 99.6%[1].

Lithiation-Borylation Route

This method offers an alternative to the Grignard reaction and is particularly useful when Grignard formation is problematic. It involves the direct lithiation of an aryl bromide followed by quenching with a borate ester.

-

Lithiation: 1,2-Dibromobenzene is dissolved in a dry, aprotic solvent such as diethyl ether or THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

An organolithium reagent, typically n-butyllithium (n-BuLi) in hexane, is added dropwise to the solution. The lithium-halogen exchange occurs selectively at one of the bromine positions.

-

Borylation: The resulting 2-bromophenyllithium is then quenched by the slow addition of a trialkyl borate, such as triisopropyl borate or trimethyl borate.

-

Hydrolysis: The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid to afford this compound. The product is then isolated and purified. A patent describing a similar preparation for p-bromophenylboronic acid from 1,4-dibromobenzene reported yields ranging from 57% to 79% with purities of 96.0% to 99.1% (HPLC)[2].

Miyaura Borylation Route

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the direct conversion of aryl halides to aryl boronate esters. This method is known for its mild reaction conditions and high functional group tolerance. The resulting boronate ester is then hydrolyzed to the boronic acid.

-

Reaction Setup: In a reaction vessel under an inert atmosphere, 2-bromoiodobenzene, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄), and a base (e.g., potassium acetate, KOAc) are combined in a suitable solvent (e.g., dioxane or DMSO)[3][4].

-

Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.

-

Work-up and Hydrolysis: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude pinacol boronate ester is then subjected to hydrolysis with an aqueous acid to yield this compound.

Quantitative Data Summary

| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |

| Grignard Reaction | 2-Bromoaniline | NaNO₂, KI, i-PrMgBr, B(OCH₃)₃ | 59.9% (from 1-bromo-2-iodobenzene) | 99.6% (HPLC) | [1] |

| Lithiation-Borylation | 1,2-Dibromobenzene | n-BuLi, Trialkyl borate | 57-79% (analogous reaction) | 96.0-99.1% (HPLC) | [2] |

| Miyaura Borylation | 2-Bromoiodobenzene | B₂pin₂, Pd catalyst, KOAc | Typically high yields | High | [3][4] |

Purification of this compound

The purification of this compound is crucial for its successful application in subsequent reactions. Recrystallization is the most common and effective method.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system is one in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of water and an organic solvent like ethanol or isopropanol can be effective.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent or solvent mixture.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.

-

Isolation: The crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum.

Application in Suzuki-Miyaura Coupling

This compound is a key coupling partner in Suzuki-Miyaura reactions to form biaryl structures. The bromine atom can be retained for further functionalization.

Experimental Protocol: Synthesis of 2-Bromo-4'-methoxybiphenyl

-

Reaction Setup: To a reaction flask are added this compound (1.0 eq.), 4-iodoanisole (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base (e.g., aqueous sodium carbonate or potassium carbonate solution) in a suitable solvent system like toluene/ethanol/water[5].

-

Reaction: The mixture is heated to reflux under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 2-bromo-4'-methoxybiphenyl.

Diagrams

Synthesis Routes Overview

Caption: Overview of the primary synthetic routes to this compound.

Experimental Workflow: Grignard Synthesis

Caption: Step-by-step workflow for the Grignard synthesis of this compound.

Logical Relationship: Suzuki-Miyaura Coupling

Caption: Logical relationship of components in a Suzuki-Miyaura cross-coupling reaction.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

An In-depth Technical Guide to (2-Bromophenyl)boronic acid for Researchers and Drug Development Professionals

Introduction

(2-Bromophenyl)boronic acid is a versatile organoboron compound widely utilized in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1][2] This capability is crucial for the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Structure and Physicochemical Properties

This compound, also known as 2-bromobenzeneboronic acid, is characterized by a phenyl ring substituted with a bromine atom and a boronic acid moiety at the ortho positions.[3]

Chemical Structure:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-2-iodobenzene (1.0 equiv) dissolved in anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 equiv) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure the complete formation of 2-bromophenyllithium.

-

Borylation: Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) to yield this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. [4][5] Catalytic Cycle of the Suzuki-Miyaura Coupling:

Caption: The Suzuki-Miyaura catalytic cycle.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a Schlenk flask are added this compound (1.2 equiv), an aryl halide (e.g., 4-iodoanisole, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) is added.

-

Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The reaction mixture is then heated to 80-100 °C with stirring for 2-12 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

This compound is a cornerstone reagent for the synthesis of complex organic molecules. Its predictable reactivity in Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for medicinal chemists and materials scientists. This guide provides the fundamental technical information required for its effective handling, synthesis, and application in a research and development setting. A thorough understanding of its properties and reaction protocols will enable scientists to leverage this versatile building block for the creation of novel and functional molecules.

References

The Core Mechanism of Boronic Acid Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. This powerful reaction, recognized with the 2010 Nobel Prize in Chemistry, is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this transformation lies the nuanced reactivity of boronic acids and their derivatives. This technical guide provides a comprehensive exploration of the core mechanisms governing this reactivity, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Catalytic Cycle: A Symphony of Three Key Steps

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states throughout the process.[3]

Oxidative Addition

The catalytic cycle commences with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated Pd(0) complex.[1][2] This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex.[2] Oxidative addition is often the rate-determining step of the catalytic cycle, and the reactivity of the organic halide typically follows the order I > Br > OTf >> Cl.[4] Electron-withdrawing groups on the organic halide can facilitate this step.

Transmetalation

The transmetalation step is arguably the most crucial and mechanistically complex phase of the Suzuki-Miyaura reaction. It involves the transfer of the organic group from the boron atom to the palladium(II) center, displacing the halide or other leaving group.[2] This process requires the activation of the boronic acid by a base.[5]

The precise mechanism of transmetalation has been a subject of extensive debate, with two primary pathways proposed[6]:

-

The Boronate Pathway (Path A): The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex (a boronate). This activated boronate then reacts with the organopalladium(II) halide complex.[7]

-

The Oxo-Palladium Pathway (Path B): The base reacts with the organopalladium(II) halide complex to form a palladium-hydroxo or -alkoxo species. This complex then reacts with the neutral boronic acid.[6]

The operative pathway is highly dependent on the specific reaction conditions, including the base, solvent, and ligands.

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired carbon-carbon bond.[2] This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3] For this step to occur, the organic ligands typically need to be in a cis orientation on the palladium center.[4]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of the Base

The base is a crucial component in the Suzuki-Miyaura reaction, and its choice can significantly impact reaction rates and yields.[8] Its primary role is to activate the boronic acid, increasing its nucleophilicity and facilitating the transmetalation step.[7]

Different types of bases are commonly employed, with inorganic bases being the most prevalent. The efficacy of a particular base is highly dependent on the substrates, catalyst, and solvent system.

Data Presentation: Comparative Performance of Common Bases

The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, catalyzed by Pd(OAc)₂ in a DMF/H₂O solvent system.

| Entry | Base | Yield (%) |

| 1 | Na₂CO₃ | 98 |

| 2 | K₂CO₃ | 95 |

| 3 | K₃PO₄ | 92 |

| 4 | NaOH | 85 |

| 5 | KOH | 88 |

| 6 | NaOAc | 75 |

| 7 | Et₃N (TEA) | 60 |

| Data synthesized from a representative study.[9] Yields are highly substrate and condition dependent. |

Boronic Acid Derivatives: Expanding the Scope and Stability

While boronic acids are the most common organoboron reagents in Suzuki-Miyaura couplings, their derivatives, such as boronate esters and organotrifluoroborates, offer advantages in terms of stability, handling, and purification.[10]

-

Boronate Esters: These are formed by the reaction of a boronic acid with an alcohol or diol. Pinacol esters are particularly common and exhibit greater stability towards protodeboronation compared to boronic acids.[3] MIDA (N-methyliminodiacetic acid) boronates are another important class, known for their high stability and compatibility with chromatography, allowing for iterative cross-coupling strategies.[11]

-

Organotrifluoroborates: Potassium organotrifluoroborate salts (R-BF₃K) are highly stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids.[12] They are thought to act as a "slow-release" source of the active boronic acid under the reaction conditions.[13]

Data Presentation: Boronic Acid vs. Boronate Ester vs. Trifluoroborate

The choice of boron reagent can influence the reaction outcome. The following table provides a comparative overview of yields for the Suzuki-Miyaura coupling of 4-bromoanisole with different phenylboron reagents.

| Entry | Boron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | Phenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 3 | Potassium phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 94 |

| Data synthesized from representative literature.[13] Conditions are generalized for comparison. |

The Influence of Ligands

The ligand coordinated to the palladium center plays a pivotal role in modulating the catalyst's activity, stability, and selectivity. Phosphine ligands are the most extensively studied class of ligands for the Suzuki-Miyaura reaction. Their steric and electronic properties can be fine-tuned to optimize the reaction for specific substrates.

-

Steric Bulk: Bulky ligands can promote the reductive elimination step and stabilize the active monoligated Pd(0) species.[1]

-

Electron-Donating Ability: Electron-rich ligands can facilitate the oxidative addition of the organic halide.[1]

Data Presentation: Effect of Phosphine Ligands on Reaction Yield

The following table illustrates the effect of different phosphine ligands on the yield of the coupling between 4-chlorotoluene and phenylboronic acid.

| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 75 |

| 2 | P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 92 |

| 3 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 98 |

| 4 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 97 |

| Data synthesized from representative literature.[14][15] Conditions are generalized for comparison. |

Experimental Protocols

The following are generalized experimental protocols for key procedures related to the Suzuki-Miyaura cross-coupling reaction. Note: These are illustrative examples, and optimal conditions will vary depending on the specific substrates. All reactions involving organometallic reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol describes a typical setup for the coupling of an aryl bromide with an arylboronic acid.[16]

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.

-

Add the degassed solvent (e.g., a mixture of dioxane and water, 10:1 v/v, 5 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Preparation of a Potassium Aryltrifluoroborate from a Boronic Acid

This procedure outlines the conversion of a boronic acid to its more stable trifluoroborate salt.[6][17]

-

In a flask, dissolve the arylboronic acid (10 mmol, 1.0 equiv) in methanol (50 mL).

-

Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 40 mmol, 4.0 equiv).

-

Stir the mixture at room temperature for 30 minutes. A white precipitate should form.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and stir for 10 minutes.

-

Collect the solid by vacuum filtration, wash with cold water and then with diethyl ether.

-

Dry the solid under high vacuum to afford the potassium aryltrifluoroborate.

Preparation of a MIDA Boronate from a Boronic Acid

This protocol describes a mild method for the synthesis of a MIDA boronate using MIDA anhydride.[18][19][20]

-

To an oven-dried vial, add the boronic acid (1.0 mmol, 1.0 equiv) and N-methyliminodiacetic acid (MIDA) anhydride (1.1 mmol, 1.1 equiv).

-

Add anhydrous dioxane (5 mL).

-

Seal the vial and heat at 80 °C for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

The MIDA boronate often crystallizes from the solution upon cooling or can be purified by chromatography on silica gel.

Reaction Monitoring and Kinetic Analysis Workflow

Understanding the kinetics of a Suzuki-Miyaura reaction is crucial for process optimization and scale-up. A typical workflow for kinetic analysis involves monitoring the disappearance of starting materials and the appearance of the product over time, often using techniques like GC-MS or HPLC.

A generalized workflow for the kinetic analysis of a Suzuki-Miyaura reaction.

Conclusion

The reactivity of boronic acids in Suzuki-Miyaura cross-coupling reactions is a multifaceted phenomenon governed by the intricate interplay of the catalytic cycle, the crucial role of the base in activating the organoboron species, and the modulating effects of ligands. The strategic use of more stable boronic acid derivatives, such as boronate esters and trifluoroborates, has further expanded the synthetic utility of this powerful transformation. A thorough understanding of these core principles, supported by quantitative data and robust experimental protocols, is essential for researchers, scientists, and drug development professionals to effectively harness the full potential of the Suzuki-Miyaura reaction in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. MIDA Boronates [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Protodeboronation of Arylboronic Acids: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the protodeboronation of arylboronic acids. This crucial reaction, involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant consideration in modern organic synthesis, particularly as an often undesired side reaction in Suzuki-Miyaura cross-coupling reactions. However, a thorough understanding of its mechanisms and the factors influencing its rate can transform it into a deliberate and useful synthetic tool.

Protodeboronation has been a known reaction for decades, with early reports dating back to the work of Ainley and Challenger.[1] While initially explored for its synthetic utility in converting alkynes and alkenes, its prominence grew with the rise of palladium-catalyzed cross-coupling reactions, where it frequently emerges as a problematic side reaction that can diminish yields and complicate purification.[1][2] This guide delves into the core principles of protodeboronation, presenting quantitative data, detailed experimental protocols, and visual representations of the key reaction pathways to provide a practical resource for the laboratory.

Core Concepts and Mechanistic Diversity

The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the aryl substituent.[1] The reaction can proceed through several distinct mechanisms, primarily categorized as acid-catalyzed and base-catalyzed pathways. The pH of the reaction medium is a critical factor in determining the operative mechanism.[1][3]

Acid-Catalyzed Protodeboronation: Under acidic conditions, the protodeboronation of arylboronic acids is a general acid-catalyzed process.[1] Mechanistic studies, including density functional theory (DFT) calculations, suggest that this pathway can proceed through an intermolecular metathesis involving a four-membered ring transition state.[3]

Base-Catalyzed Protodeboronation: In basic media, the reaction mechanism is more nuanced and can be influenced by the specific substrate. A pre-equilibrium exists where the arylboronic acid reacts with a hydroxide ion to form the corresponding boronate.[1] For many simple arylboronic acids, the rate-limiting step is the reaction of this boronate with water, which acts as the proton source.[1] However, for arylboronic acids bearing strongly electron-withdrawing substituents, a dissociative mechanism involving the generation of a transient aryl anion becomes competitive.[1] These substrates are consequently stabilized under acidic conditions.[1]

Protodeboronation of Heteroaromatic Boronic Acids: Basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, exhibit unique protodeboronation mechanisms. Under neutral pH conditions, these molecules can exist as zwitterionic species, which can undergo rapid, unimolecular fragmentation of the C-B bond.[1] Interestingly, the addition of either acid or base can suppress protodeboronation by shifting the equilibrium away from the highly reactive zwitterionic form.[1]

Quantitative Data on Protodeboronation

The rate and yield of protodeboronation are significantly influenced by the substituents on the aryl ring and the reaction conditions. The following tables summarize key quantitative data from the literature.

Table 1: Acid-Promoted Protodeboronation of Various Arylboronic Acids [4][5]

| Entry | Arylboronic Acid | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Hydroxyphenylboronic acid | 130 | 1 | 78 |

| 2 | 4-Methoxyphenylboronic acid | 130 | 2 | 84 |

| 3 | 3-Methoxyphenylboronic acid | 130 | 2 | 82 |

| 4 | 3,5-Dimethoxyphenylboronic acid | 130 | 4 | 88 |

| 5 | Biphenyl-4-boronic acid | 130 | 1 | 92 |

| 6 | Naphthalene-1-boronic acid | 130 | 1 | 92 |

| 7 | 4-Methylphenylboronic acid | 110 | 2 | 85 |

| 8 | 4-Bromophenylboronic acid | 110 | 2 | 70 |

| 9 | 3-Bromophenylboronic acid | 110 | 2 | 70 |

| 10 | 4-Chlorophenylboronic acid | 110 | 2 | 78 |

| 11 | 3-Chlorophenylboronic acid | 110 | 2 | 75 |

| 12 | 3-Nitrophenylboronic acid | 130 | 20 | 55 |

| 13 | 4-(Trifluoromethyl)phenylboronic acid | 130 | 20 | 60 |

| 14 | 4-Acetylphenylboronic acid | 130 | 20 | 62 |

| 15 | 4-Formylphenylboronic acid | 130 | 20 | 65 |

Reaction conditions: Arylboronic acid (0.5 mmol) in AcOH (10 mL) under air.[4]

Table 2: Kinetic Data for Base-Catalyzed Protodeboronation of Selected Arylboronic Acids [6][7]

| Arylboronic Acid | pKa | Half-life (t½) at pH > 13, 70 °C |

| Phenylboronic acid | 9.92 | 2.6 months |

| 4-Methoxyphenylboronic acid | 10.38 | 6.5 months |

| 4-Fluorophenylboronic acid | 9.45 | 1.1 months |

| 3-Fluorophenylboronic acid | 9.28 | 2.1 months |

| 2-Fluorophenylboronic acid | 8.80 | 1.2 days |

| 2,6-Difluorophenylboronic acid | 7.89 | 5.1 seconds |

| Pentafluorophenylboronic acid | 4.85 | < 3 milliseconds |

| 3,5-Dinitrophenylboronic acid | 4.90 | 2.5 months |

Data obtained in 1:1 aqueous dioxane at 70 °C.[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying and controlling protodeboronation.

Protocol 1: General Procedure for Acid-Promoted Protodeboronation

This protocol describes a general method for effecting protodeboronation using acetic acid.[1]

Materials:

-

Arylboronic acid (or corresponding pinacol ester or potassium aryltrifluoroborate)

-

Glacial acetic acid (AcOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

50 mL two-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (0.5 mmol).

-

Add glacial acetic acid (10 mL) to the flask.

-

Heat the reaction mixture to 110-130 °C with stirring under an air atmosphere. The optimal temperature may vary depending on the substrate.[4]

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane (20 mL) and water (20 mL).

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Monitoring Protodeboronation Kinetics by NMR Spectroscopy

This protocol outlines a general method for monitoring the rate of protodeboronation using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

Materials:

-

Arylboronic acid

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene or a compound with a distinct, non-overlapping signal)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the arylboronic acid in the chosen deuterated solvent.

-

Prepare a stock solution of an internal standard in the same deuterated solvent.

-

For pH-dependent studies, prepare a series of buffered solutions at the desired pH values.

-

-

Reaction Setup:

-

In an NMR tube, combine a known amount of the arylboronic acid stock solution and the internal standard stock solution.

-

For kinetic studies under specific conditions (e.g., basic), initiate the reaction by adding a known amount of base (e.g., a solution of KOH in D₂O) to the NMR tube. For very fast reactions, a stopped-flow NMR apparatus may be necessary.[7]

-

-

Data Acquisition:

-

Immediately place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.

-

Acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals. For some studies, ¹¹B NMR can also be employed to monitor the boron-containing species.[9][10]

-

The first spectrum should be acquired as quickly as possible after reaction initiation (t=0).

-

-

Data Analysis:

-

Integrate the signal of a characteristic peak for the starting arylboronic acid and the protodeboronated product relative to the integral of the internal standard in each spectrum.

-

Plot the concentration of the starting material or product as a function of time.

-

Determine the reaction rate constant (k) from the slope of the line in a first-order or second-order plot, as appropriate for the reaction mechanism.

-

Visualizing Protodeboronation Pathways

Understanding the flow of chemical transformations is crucial. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of protodeboronation.

Caption: Acid-catalyzed protodeboronation via a four-membered transition state.

Caption: Base-catalyzed protodeboronation involving boronate formation.

Caption: Pathway for electron-deficient arylboronates via an aryl anion.

Caption: Unimolecular fragmentation pathway for basic heteroarylboronates.

Mitigating Undesired Protodeboronation

In the context of cross-coupling reactions, minimizing protodeboronation is often a primary goal. Several strategies can be employed:

-

Catalyst and Ligand Optimization: Highly active palladium catalysts can promote the desired cross-coupling to occur at a much faster rate than protodeboronation.[2]

-

Use of Boronic Acid Derivatives: MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates are more stable than the corresponding boronic acids and can be used in "slow-release" strategies.[2] This maintains a low concentration of the active boronic acid in the reaction mixture, thereby minimizing side reactions.[2]

-

Control of Reaction Conditions: Careful selection of the base, solvent, and temperature can significantly reduce the extent of protodeboronation. The presence of water can also be a key factor to control.

Conclusion

The protodeboronation of arylboronic acids is a multifaceted reaction with significant implications for organic synthesis and drug development. While often viewed as a nuisance, a deep understanding of its underlying mechanisms and the factors that govern its rate can empower chemists to either suppress it effectively or harness it for specific synthetic purposes. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear mechanistic visualizations, this guide aims to equip researchers with the knowledge needed to navigate the complexities of this important transformation.

References

- 1. rsc.org [rsc.org]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

The Nuances of Lewis Acidity in Arylboronic Acids: An In-depth Technical Guide for Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids are a cornerstone of modern organic chemistry, finding extensive application in cross-coupling reactions, chemical sensing, and, increasingly, in drug development as reversible covalent inhibitors.[1] Their utility is intrinsically linked to the Lewis acidic nature of the boron atom. In aqueous environments, this Lewis acidity governs their interaction with biological nucleophiles and their overall physicochemical properties. This technical guide provides a comprehensive overview of the Lewis acidity of arylboronic acids in aqueous solution, detailing the underlying equilibria, methods for quantification, and the influence of substituents, all supported by experimental data and protocols.

Core Concepts: The Equilibrium Dictating Lewis Acidity

In aqueous solution, the Lewis acidity of an arylboronic acid is characterized by its equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate species.[2][3] This transformation occurs through the acceptance of a hydroxide ion from water, a process that can be quantified by an acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to exist in the tetrahedral boronate form at a given pH.[3]

This equilibrium is the fundamental principle governing the behavior of arylboronic acids in biological systems. The tetrahedral boronate is often the species that engages in reversible covalent interactions with diols present in sugars or serine residues in enzyme active sites.[4]

Caption: Equilibrium of an arylboronic acid in aqueous solution.

Quantitative Assessment of Lewis Acidity: pKa Values

The Lewis acidity of arylboronic acids is most commonly expressed through their pKa values. The electronic nature of the substituents on the aryl ring significantly influences these values. Electron-withdrawing groups (EWGs) generally decrease the pKa, making the boronic acid a stronger Lewis acid, while electron-donating groups (EDGs) have the opposite effect.[5] This relationship can be effectively described by the Hammett equation.[5]

Below is a compilation of experimentally determined pKa values for a range of substituted phenylboronic acids in aqueous solution.

| Substituent | Position | pKa |

| H | - | 8.83[5] |

| 4-OCH₃ | para | 9.25[6] |

| 4-CH₃ | para | 9.15[5] |

| 4-F | para | 8.68[5] |

| 4-Cl | para | 8.58[5] |

| 4-Br | para | 8.55[5] |

| 4-I | para | 8.58[5] |

| 4-CF₃ | para | 7.86[5] |

| 4-CN | para | 7.78[5] |

| 4-NO₂ | para | 7.08[5] |

| 3-OCH₃ | meta | 8.78[5] |

| 3-CH₃ | meta | 8.92[5] |

| 3-F | meta | 8.35[5] |

| 3-Cl | meta | 8.28[5] |

| 3-Br | meta | 8.25[5] |

| 3-I | meta | 8.30[5] |

| 3-CF₃ | meta | 8.05[5] |

| 3-CN | meta | 7.95[5] |

| 3-NO₂ | meta | 7.35[5] |

| 2-F | ortho | 8.70[5] |

| 2-Cl | ortho | 8.85[5] |

| 2-Br | ortho | 8.88[5] |

Note: pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength.

Interaction with Diols and the Impact on Acidity

A critical aspect of arylboronic acid chemistry is their reversible covalent interaction with 1,2- and 1,3-diols to form cyclic boronate esters.[4] This interaction is highly relevant in the context of drug development, particularly for targeting glycoproteins and for the design of glucose sensors. The formation of a boronate ester significantly increases the Lewis acidity of the boron center, resulting in a decrease in the apparent pKa by 3-3.5 units.[4] This is because the resulting five- or six-membered ring structure stabilizes the tetrahedral boronate form.

| Arylboronic Acid | Diol | Binding Constant (K) |

| Phenylboronic acid | D-Fructose | 8600 M⁻¹[7] |

| Phenylboronic acid | D-Glucose | 2.0 M⁻¹[7] |

| 4-Carboxyphenylboronic acid | D-Fructose | Not specified |

| 4-(N-methyl)carboxamidobenzeneboronic acid | D-Fructose | 8600 M⁻¹ |

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and predicting the behavior of arylboronic acids. The most common methods employed are potentiometric titration, spectrophotometric titration, and ¹¹B NMR spectroscopy.

Caption: General workflow for pKa determination of arylboronic acids.

Potentiometric Titration

This is a classical and highly accurate method for pKa determination.[8]

Principle: The pKa is determined by monitoring the change in pH of a solution of the arylboronic acid as it is titrated with a standard solution of a strong acid or base. The pKa corresponds to the pH at the half-equivalence point.

Detailed Methodology:

-

Instrumentation: An automated titrator equipped with a calibrated pH electrode and a micro-burette is typically used.[9]

-

Sample Preparation: A solution of the arylboronic acid is prepared in water, often with a constant ionic strength maintained by an inert salt like KCl (e.g., 0.1 M).[9] The concentration of the boronic acid is typically in the millimolar range.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl). The titrant is added in small increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve, which can be determined from the first or second derivative of the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[10]

Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore in proximity to the boronic acid moiety and can be used with smaller sample quantities.[11]

Principle: The UV-Vis absorbance spectra of the trigonal arylboronic acid and the tetrahedral boronate anion differ. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.[11]

Detailed Methodology:

-

Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder is required.

-

Sample Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared. A stock solution of the arylboronic acid is also prepared.

-

Measurement: An aliquot of the arylboronic acid stock solution is added to each buffer solution to a constant final concentration. The absorbance of each solution is measured at a wavelength where the difference in molar absorptivity between the acidic and basic forms is maximal.

-

Data Analysis: The absorbance is plotted against the pH. The resulting data is fitted to a sigmoidal curve, and the pKa is determined as the pH at the inflection point of this curve.[12]

¹¹B NMR Spectroscopy

This technique provides direct insight into the hybridization state of the boron atom.[13]

Principle: The chemical shift in the ¹¹B NMR spectrum is sensitive to the coordination environment of the boron atom. Trigonal (sp²) boron in the neutral boronic acid and tetrahedral (sp³) boron in the anionic boronate give rise to distinct signals. The pKa can be determined by monitoring the relative integration of these two signals as a function of pH.[1][13]

Detailed Methodology:

-

Instrumentation: A high-field NMR spectrometer equipped with a boron-observe probe is necessary.

-

Sample Preparation: A solution of the arylboronic acid is prepared in a suitable solvent (e.g., H₂O/D₂O mixture). A series of samples are prepared at different pH values by the addition of small amounts of acid or base.[14]

-

Measurement: ¹¹B NMR spectra are acquired for each sample. The chemical shifts of the sp² and sp³ boron species are identified.

-

Data Analysis: The relative concentrations of the acidic and basic forms are determined by integrating the corresponding signals in the ¹¹B NMR spectra. The pKa is then calculated using the Henderson-Hasselbalch equation by plotting the logarithm of the ratio of the concentrations of the basic to acidic forms against the pH. The pKa is the pH at which this ratio is equal to one.[15]

Conclusion

The Lewis acidity of arylboronic acids in aqueous solution is a critical parameter that dictates their chemical reactivity and biological activity. A thorough understanding of the underlying equilibria and the factors that influence the pKa is essential for the rational design of novel therapeutics, diagnostics, and chemical sensors. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of this fundamental property, enabling researchers to further explore and exploit the rich chemistry of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. par.nsf.gov [par.nsf.gov]

(2-Bromophenyl)boronic Acid: A Comprehensive Technical Guide for Researchers

(2-Bromophenyl)boronic acid , a versatile reagent in modern organic synthesis, plays a pivotal role in the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its utilization in palladium-catalyzed cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identity and Synonyms

This compound is an organoboron compound featuring a boronic acid functional group ortho to a bromine atom on a benzene ring. This substitution pattern imparts unique reactivity to the molecule. For clarity and consistency in research and documentation, it is essential to be familiar with its various synonyms and identifiers.

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Synonyms | 2-Bromobenzeneboronic acid, o-Bromophenylboronic acid[1] |

| Abbreviations | o-BBBA[2][3] |

| CAS Number | 244205-40-1[1][2][3][4][5] |

| Molecular Formula | C₆H₆BBrO₂[1][2] |

| SMILES | B(C1=CC=CC=C1Br)(O)O[2] |

| InChI | InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H[2][5] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. The data presented below has been compiled from various sources to provide a reliable reference.

| Property | Value |

| Molecular Weight | 200.83 g/mol [1][2] |

| Appearance | White to off-white powder or crystal[1][4] |

| Melting Point | 113-115 °C[1][6][7] |

| Boiling Point (Predicted) | 329.2 ± 44.0 °C[2] |

| Density (Predicted) | 1.67 ± 0.1 g/cm³[2] |

| pKa (Predicted) | 8.25 ± 0.58[2] |

| Solubility | Sparingly soluble in methanol; slightly soluble in acetonitrile, chloroform, and DMSO; limited solubility in water.[2] |

Synthesis and Reaction Mechanisms

This compound is a valuable building block, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[8]

Synthesis of this compound

A common synthetic route to this compound begins with 2-bromoaniline. The process involves a sequence of standard organic transformations.[1][4][5]

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like this compound) with an organic halide or triflate.[8] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of this compound and its application in a Suzuki-Miyaura coupling reaction. Researchers should adapt these procedures based on the specific substrates and available laboratory equipment.

Protocol for the Synthesis of this compound from 1-Bromo-2-iodobenzene

This procedure outlines the conversion of 1-bromo-2-iodobenzene to this compound via a Grignard reaction followed by borylation and hydrolysis.[1][4][9]

Materials:

-

1-Bromo-2-iodobenzene

-

Isopropylmagnesium bromide (i-PrMgBr) solution

-

Trimethyl borate (B(OMe)₃)[9]

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 1-bromo-2-iodobenzene and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the isopropylmagnesium bromide solution dropwise while maintaining the temperature. Stir the mixture for 1-2 hours at this temperature to facilitate the magnesium-iodine exchange.

-

Borylation: To the freshly prepared Grignard reagent, slowly add a solution of trimethyl borate in anhydrous THF, ensuring the temperature remains below -60 °C.[10] After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl. Stir vigorously for 1-2 hours until two clear layers form.

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization.

Protocol for Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize 2-bromo-4'-methoxybiphenyl.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[3]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[11]

-

1,4-Dioxane and water (or another suitable solvent system like toluene/ethanol)[3][12]

-

Ethyl acetate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition and Degassing: Evacuate the vessel and backfill with an inert gas (repeat three times). Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a cornerstone reagent for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials such as those used in OLEDs.[1][13][14] Its reliable synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for synthetic chemists. The protocols and data provided in this guide offer a solid foundation for its effective use in research and development.

References

- 1. 2-Bromophenylboronic acid | 244205-40-1 [chemicalbook.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Bromophenylboronic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Application research of 2-Bromophenylboronic acid_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. atamankimya.com [atamankimya.com]

- 10. US6296788B1 - Process for the preparation of Grignard reagents and novel Grignard reagents - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for (2-Bromophenyl)boronic acid Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, particularly biaryl and heteroaryl structures which are prevalent in many bioactive compounds.[1][2][3][4]

(2-Bromophenyl)boronic acid is a valuable building block in Suzuki couplings, allowing for the introduction of a substituted phenyl ring which can be further functionalized. The ortho-bromo substituent presents unique steric and electronic considerations that necessitate careful optimization of reaction conditions to achieve high yields and purity. These application notes provide a detailed protocol and guidance for the successful Suzuki coupling of this compound with various aryl halides.

Core Concepts of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.[5]

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, typically facilitated by a base.[5]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.[5]

The choice of catalyst, ligand, base, and solvent are critical for the success of the reaction, especially with sterically hindered substrates like this compound.[6][7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (3.0 equiv.).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide is typically between 0.1 and 0.5 M.

-

Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with inert gas to ensure the removal of oxygen.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of ortho-substituted boronic acids and related substrates, providing a basis for comparison and optimization.

Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of an Aryl Bromide with an Ortho-Substituted Phenylboronic Acid

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 85-95 | General Protocol |

| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 110 | 80-90 | [6] |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 75-85 | [7] |

| Pd/C (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | >84 | [8] |

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |

| K₃PO₄ (3) | Dioxane/H₂O | 100 | High | General Protocol |

| K₂CO₃ (2) | Toluene | 110 | Good | [6] |

| Na₂CO₃ (2) | DME/H₂O | 80 | Good | [7] |

| Cs₂CO₃ (2) | THF | 80 | Variable | [7] |

Mandatory Visualizations

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][5]

Application in Agrochemical Synthesis: The Case of Boscalid

The Suzuki-Miyaura coupling is a key step in the industrial synthesis of various important compounds, including the fungicide Boscalid.[8][9][10][11][12] Boscalid functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[13][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]

- 3. asianpubs.org [asianpubs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]